N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine
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Overview
Description
N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of ethane-1,2-diamine with diethylamine under controlled conditions to form the diethyl derivative. This intermediate is then reacted with 4-(trifluoromethanesulfonyl)phenyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the compound. The ethane-1,2-diamine moiety can act as a ligand, coordinating with metal ions or interacting with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diethyl-N,N’-dimethylethylenediamine: Similar structure but lacks the trifluoromethanesulfonyl group.
N,N’-Diethyl-1,2-diaminoethane: Similar ethane-1,2-diamine core but different substituents.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains the trifluoromethanesulfonyl group but different overall structure.
Uniqueness
N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine is unique due to the combination of its ethane-1,2-diamine core and the trifluoromethanesulfonyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
74474-23-0 |
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Molecular Formula |
C13H19F3N2O2S |
Molecular Weight |
324.36 g/mol |
IUPAC Name |
N',N'-diethyl-N-[4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H19F3N2O2S/c1-3-18(4-2)10-9-17-11-5-7-12(8-6-11)21(19,20)13(14,15)16/h5-8,17H,3-4,9-10H2,1-2H3 |
InChI Key |
UHXHWMWRJBBMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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